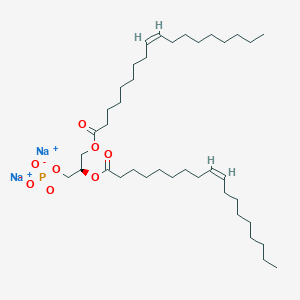
Sodium (R)-2,3-bis(oleoyloxy)propyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium ®-2,3-bis(oleoyloxy)propyl phosphate: is an ester compound that features a phosphate group attached to a glycerol backbone, which is further esterified with oleic acid
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate typically involves the esterification of glycerol with oleic acid, followed by phosphorylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of high-purity reagents and advanced purification techniques is crucial to achieve the desired product quality.
化学反応の分析
Types of Reactions:
Oxidation: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate can undergo oxidation reactions, particularly at the oleic acid moieties.
Reduction: Reduction reactions may target the phosphate group or the ester linkages.
Substitution: The compound can participate in substitution reactions, where the phosphate group can be replaced or modified under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dephosphorylated compounds.
科学的研究の応用
Chemistry: Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: In biological research, this compound is studied for its potential role in cell membrane structure and function, given its amphiphilic nature.
Medicine: The compound is investigated for its potential therapeutic applications, including drug delivery systems and as a component in lipid-based formulations.
Industry: In industrial applications, Sodium ®-2,3-bis(oleoyloxy)propyl phosphate is used in the formulation of specialty chemicals and as an additive in various products.
作用機序
The mechanism of action of Sodium ®-2,3-bis(oleoyloxy)propyl phosphate involves its interaction with biological membranes. The compound can integrate into lipid bilayers, affecting membrane fluidity and permeability. Its phosphate group can participate in signaling pathways, influencing various cellular processes.
類似化合物との比較
1-Palmitoyl-2-oleoyl-glycero-3-phosphoethanol sodium: This compound is structurally similar but features a palmitoyl group instead of a second oleoyl group.
Sodium dihydrogen phosphate: While not structurally similar, it shares the phosphate group and can participate in similar chemical reactions.
特性
分子式 |
C39H71Na2O8P |
|---|---|
分子量 |
744.9 g/mol |
IUPAC名 |
disodium;[(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate |
InChI |
InChI=1S/C39H73O8P.2Na/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(40)45-35-37(36-46-48(42,43)44)47-39(41)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;;/h17-20,37H,3-16,21-36H2,1-2H3,(H2,42,43,44);;/q;2*+1/p-2/b19-17-,20-18-;;/t37-;;/m1../s1 |
InChIキー |
HHNZGVIIHXMJMR-AXQFFRRZSA-L |
異性体SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])[O-])OC(=O)CCCCCCC/C=C\CCCCCCCC.[Na+].[Na+] |
正規SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])[O-])OC(=O)CCCCCCCC=CCCCCCCCC.[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)

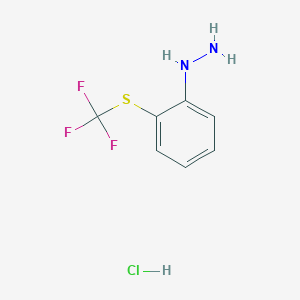

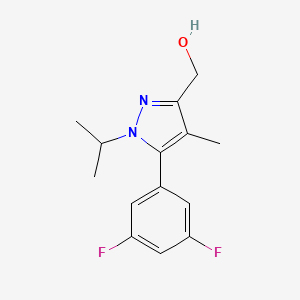
![5-Bromo-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B12867758.png)
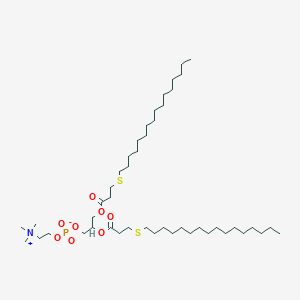
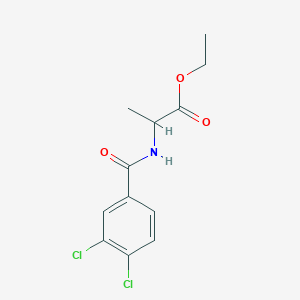

![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
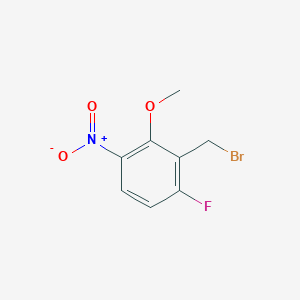
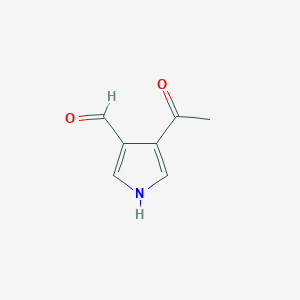
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)
